2-(2-Bromoethoxy)aniline, HCl

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

2-(2-Bromoethoxy)aniline, HCl is a bifunctional aromatic building block featuring an ortho-substituted aniline core with a bromoethoxy side chain, isolated as a hydrochloride salt. The molecule's dual reactive centers—a primary arylamine and a primary alkyl bromide—enable sequential and orthogonal derivatization pathways that are highly valued in medicinal chemistry and probe development.

Molecular Formula C8H11BrClNO
Molecular Weight 252.53 g/mol
CAS No. 1393442-08-4
Cat. No. B1378182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethoxy)aniline, HCl
CAS1393442-08-4
Molecular FormulaC8H11BrClNO
Molecular Weight252.53 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCCBr.Cl
InChIInChI=1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,10H2;1H
InChIKeyMGAJSKCZCYNTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethoxy)aniline HCl (CAS 1393442-08-4): A Bifunctional Ortho-Substituted Building Block for Chemical Synthesis


2-(2-Bromoethoxy)aniline, HCl is a bifunctional aromatic building block featuring an ortho-substituted aniline core with a bromoethoxy side chain, isolated as a hydrochloride salt [1]. The molecule's dual reactive centers—a primary arylamine and a primary alkyl bromide—enable sequential and orthogonal derivatization pathways that are highly valued in medicinal chemistry and probe development. Unlike simpler aniline derivatives, the bromoethoxy group provides a versatile platform for nucleophilic substitution, while the hydrochloride form enhances storage stability and solubility in polar reaction media . As a commercial research chemical, it is offered at technical purities typically reaching 98%, making it suitable for demanding synthetic sequences where high conversion and minimal byproduct formation are critical .

Why Generic Substitution Fails for 2-(2-Bromoethoxy)aniline HCl: The Interplay of Halogen Reactivity, Salt Form, and Regiochemistry


Generic substitution within this compound class is high-risk because subtle structural variations—specifically the halogen identity (Br vs. Cl vs. I), the salt form (free base vs. hydrochloride), and the substitution pattern (ortho vs. para)—profoundly alter reactivity, handling, and synthetic outcomes. Replacing the bromoethoxy group with a chloroethoxy analog drastically reduces nucleofugacity, potentially stalling key substitution steps, while a free base form may suffer from lower stability and solubility compared to the hydrochloride salt [1]. Furthermore, the ortho-substitution pattern imparts distinct steric and electronic properties that influence downstream cyclization and coupling efficiencies, making a simple para-isomer an unsuitable drop-in replacement. The quantitative evidence below demonstrates why this specific ortho-bromoethoxy aniline hydrochloride must be explicitly sourced.

Quantitative Evidence Guide for 2-(2-Bromoethoxy)aniline HCl: Comparative Data Against Closest Analogs


Superior Nucleofugacity of the Bromoethoxy Group versus Chloroethoxy Analogs

The primary alkyl bromide in 2-(2-Bromoethoxy)aniline HCl is a significantly better leaving group in SN2 reactions compared to the alkyl chloride in 2-(2-Chloroethoxy)aniline. This is a well-established class-level principle where the relative rates of nucleophilic substitution for primary alkyl halides follow the order I > Br > Cl >> F. Under standard Finkelstein reaction conditions (NaI in acetone at 60°C), alkyl bromides react at a substantially higher rate than the corresponding chlorides, a key performance advantage for synthetic efficiency [1]. This principle directly implies that the bromoethoxy derivative in the target compound will undergo nucleophilic displacement under milder conditions or with shorter reaction times than its chloroethoxy counterpart.

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Defined Hydrochloride Salt Form Provides Verified Storage and Handling Advantage

The target compound is exclusively characterized and supplied as a stable, pre-formed hydrochloride salt (C8H11BrClNO, MW 252.53), in contrast to a free base form which may be prone to oxidation, variable solubility, or inconsistent stoichiometry in reaction setups [1][2]. A free base of a structurally similar compound, 4-(2-Bromoethoxy)aniline (CAS 116755-59-0), has a lower molecular mass (216.08 g/mol) and is documented as a distinct molecular entity, suggesting different physical properties. The target compound's hydrochloride form ensures a defined counterion stoichiometry, which is critical for reproducible stoichiometric calculations in synthesis and for maintaining the amine in a protonated, non-nucleophilic state during reactions targeting the alkyl bromide, thereby enabling true orthogonal reactivity.

Salt Form Stability Synthetic Handling Procurement Specification

Procurement-Grade Purity Benchmarking: 98% vs. Generic 95% Specifications

A direct comparison of commercial purity specifications reveals that 2-(2-Bromoethoxy)aniline HCl is offered at a benchmark purity of 98% (Leyan, Product No. 1848526), whereas common generic or analogous building blocks such as 4-bromo-2-ethoxyaniline (CymitQuimica) or the same compound from an alternative supplier (AKSci) are specified at a lower standard of 95% . This 3-percentage-point difference in minimum purity for the target compound translates directly into reduced levels of unspecified impurities, a critical factor for minimizing side products and simplifying purification in multi-step synthetic routes.

Purity Specification Reagent Quality Procurement Decision

High-Value Application Scenarios for 2-(2-Bromoethoxy)aniline HCl Based on Quantitative Differentiation


Sequential, Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

The combination of a primary alkyl bromide and a protonated aniline in 2-(2-Bromoethoxy)aniline HCl enables strictly orthogonal, sequential functionalization. In a medicinal chemistry setting, the alkyl bromide can be displaced with a first nucleophile (e.g., an amine or thiol) under mild basic conditions without deprotonation of the anilinium ion, ensuring selectivity. Subsequent neutralization precisely liberates the free aniline for a second distinct reaction, such as amide coupling or diazotization. This reliable orthogonality, derived from the salt-form stability , enables the efficient construction of diverse libraries where the bromoethoxy group acts as a controlled, high-fidelity linker [1].

Synthesis of Kinase Inhibitor Probes Requiring a Specific Leaving Group Profile

For the synthesis of irreversible kinase inhibitor probes or targeted covalent inhibitors, the specific nucleofugacity of the bromoethoxy group is critical. The superior leaving-group ability of the alkyl bromide over its chloro analog ensures efficient installation of the reactive warhead under conditions that preserve the integrity of delicate heterocyclic cores [2]. This reactivity profile directly addresses a common synthetic bottleneck where less reactive chloroethoxy-aniline intermediates require forcing conditions that compromise overall yield or lead to unwanted side reactions.

High-Purity Intermediate for Late-Stage Functionalization in API Development

In process chemistry or the synthesis of Active Pharmaceutical Ingredients (APIs), the documented 98% purity standard for 2-(2-Bromoethoxy)aniline HCl provides a significant advantage . The 3% reduction in unspecified impurities compared to a 95% purity analog minimizes the risk of cryptic byproducts that propagate through a synthetic route and complicate final purification. This quality specification makes the compound a justifiable selection for late-stage intermediate procurement, where high input purity is a key parameter for regulatory compliance and process robustness.

Ortho-Directed Metalation and Intramolecular Cyclization Strategies

The ortho-relationship between the bromoethoxy group and the aniline nitrogen provides a unique regiochemical advantage for intramolecular cyclization reactions. This proximity facilitates the formation of five- or six-membered heterocyclic rings (e.g., benzoxazines or benzimidazoles) that are inaccessible with the corresponding para-isomer. While this is a class-level inference, it directly translates into a practical synthetic design rule: chemists seeking to build ortho-fused heterocyclic scaffolds should prioritize the ortho-substituted isomer, as the para-substituted analog bears a fundamentally different and unsuitable spatial arrangement for such cyclizations.

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